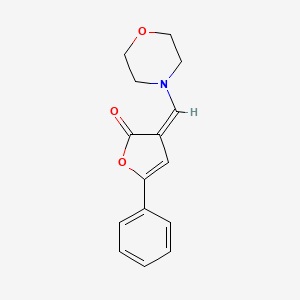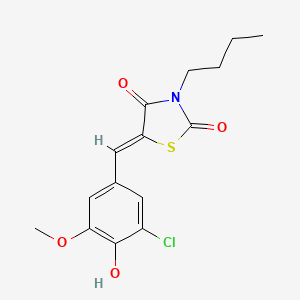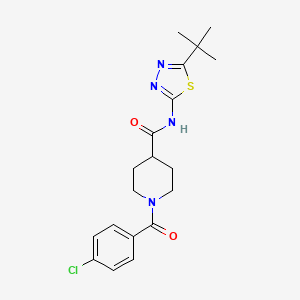
3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone
Overview
Description
3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its ability to induce Parkinson's disease-like symptoms in animal models. MPTP was first discovered in the 1980s when a group of drug users in California developed symptoms of Parkinson's disease after consuming a contaminated batch of a synthetic opioid.
Mechanism of Action
3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone is metabolized in the brain by monoamine oxidase B (MAO-B) to form MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter. MPP+ then accumulates in the mitochondria of dopaminergic neurons, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.
Biochemical and Physiological Effects:
3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone-induced Parkinsonism in animal models closely resembles the human disease, with symptoms including tremors, rigidity, and bradykinesia. 3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone also causes a reduction in dopamine levels in the brain, leading to a decrease in motor function.
Advantages and Limitations for Lab Experiments
3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone is a valuable tool for studying Parkinson's disease as it selectively targets dopaminergic neurons, allowing researchers to study the underlying mechanisms of the disease. However, 3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone-induced Parkinsonism in animal models may not fully replicate the human disease and should be interpreted with caution.
Future Directions
There are several future directions for research involving 3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone, including the development of new treatments for Parkinson's disease, the identification of biomarkers for early diagnosis of the disease, and the investigation of the role of environmental toxins in the development of Parkinson's disease. Additionally, researchers may explore the use of 3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone is a valuable tool for scientific research, allowing researchers to study the underlying mechanisms of Parkinson's disease and to develop new treatments for the disease. While 3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone-induced Parkinsonism in animal models has limitations, it remains an important tool for studying the disease and identifying potential therapies. Future research involving 3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone may lead to new insights into the pathogenesis of Parkinson's disease and the development of novel treatments for this devastating disorder.
Scientific Research Applications
3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone has been extensively used in scientific research to study the underlying mechanisms of Parkinson's disease and to develop new treatments for the disease. 3-(4-morpholinylmethylene)-5-phenyl-2(3H)-furanone is particularly useful as it selectively destroys dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease.
properties
IUPAC Name |
(3Z)-3-(morpholin-4-ylmethylidene)-5-phenylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15-13(11-16-6-8-18-9-7-16)10-14(19-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGHLOXRNXBYCM-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C=C(OC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C=C(OC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(morpholin-4-ylmethylidene)-5-phenylfuran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4765456.png)
![7-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4765458.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4765463.png)
![3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4765470.png)
![1-mercapto-4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4765477.png)
![1-({[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4765483.png)
![3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4765485.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4765487.png)
![[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4765497.png)
![5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4765535.png)
![methyl 1-butyl-3-methyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4765547.png)
![3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4765553.png)